molecular formula C15H19BrN4O3S2 B2748753 3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797126-46-5

3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2748753
CAS No.: 1797126-46-5
M. Wt: 447.37
InChI Key: FXOWNZDYNYIFBZ-UHFFFAOYSA-N
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Description

3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H19BrN4O3S2 and its molecular weight is 447.37. The purity is usually 95%.
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Biological Activity

3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19BrN4O3S2C_{15}H_{19}BrN_{4}O_{3}S_{2} with a molecular weight of 447.37 g/mol. Its structural components include a piperidine ring, a sulfonyl group attached to a bromothiophene moiety, and a triazole ring.

PropertyValue
Molecular FormulaC15H19BrN4O3S2C_{15}H_{19}BrN_{4}O_{3}S_{2}
Molecular Weight447.37 g/mol
CAS Number1797126-46-5
Purity≥ 95%

The biological activity of the compound is believed to stem from its ability to interact with various biological targets. The sulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites in proteins, while the piperidine and triazole rings can enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromothiophene group may enhance these effects by modulating signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease. Inhibition studies on related compounds have shown promising results, with IC50 values indicating strong activity against these enzymes.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results highlighted that compounds similar to our target exhibited IC50 values ranging from 0.63 µM to 6.28 µM, demonstrating significant potency compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on triazole derivatives indicated that certain structural modifications led to enhanced anticancer activity. One derivative showed an IC50 value of 2.14 µM against breast cancer cell lines, underscoring the potential of compounds containing the triazole scaffold for cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its structural components suggest that it may inhibit specific pathways involved in tumor growth. For instance, compounds with similar triazole structures have been shown to exhibit selective cytotoxicity against various cancer cell lines. The incorporation of the sulfonyl group may enhance its binding affinity to target proteins involved in cancer progression .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes and cancer. Molecular docking studies indicate that it could serve as a lead compound for developing new anti-inflammatory drugs by blocking the enzymatic activity of 5-LOX .

In Vivo and In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory effects, potentially through the modulation of cytokine production. In vivo studies are necessary to further validate these findings and assess the therapeutic potential of the compound in animal models of disease .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerVarious cancer cell linesCytotoxic effects
Enzyme inhibition5-lipoxygenaseAnti-inflammatory
Cytokine modulationImmune cellsReduced inflammation

Case Study 1: Antitumor Activity

In a study focusing on similar triazole derivatives, researchers synthesized a series of compounds and evaluated their antitumor activities. The results indicated that modifications to the triazole ring significantly influenced their efficacy against specific cancer types. This suggests that 3-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one could be optimized for improved anticancer activity through structural modifications .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with similar sulfonyl groups effectively reduced inflammation markers in animal models. This supports the hypothesis that this compound may possess similar therapeutic benefits .

Properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O3S2/c1-18-15(21)20(11-2-3-11)14(17-18)10-6-8-19(9-7-10)25(22,23)13-5-4-12(16)24-13/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOWNZDYNYIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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